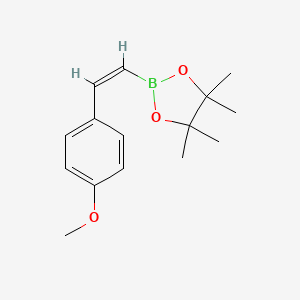
(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxystyrene with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 4-methoxystyrene is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.
Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials with unique optical and electronic properties.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and diagnostic tools. Its ability to form stable complexes with biomolecules makes it a useful probe for studying biological processes.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings, that require specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules through the boron atom. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in organic synthesis, the boronic ester group can facilitate the formation of carbon-carbon bonds through cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The (E)-isomer of the compound, which has a different geometric arrangement around the double bond.
4-(4-Methoxystyryl)-1-methylpyridinium iodide: A related compound with a pyridinium group instead of a dioxaborolane ring.
(E)-4-(4-Methoxystyryl)quinoline: Another similar compound with a quinoline ring structure.
Uniqueness
(Z)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific geometric configuration and the presence of the dioxaborolane ring. This combination of features imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21BO3 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-[(Z)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10- |
InChI Key |
VXSHTICWQKLRMP-KHPPLWFESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12986809.png)
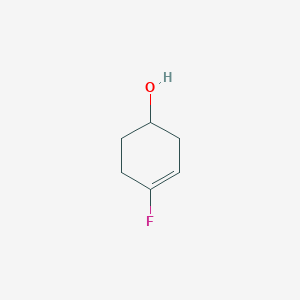
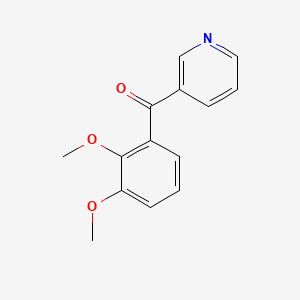
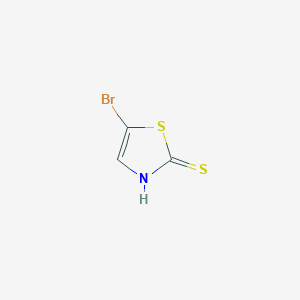
![2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B12986849.png)
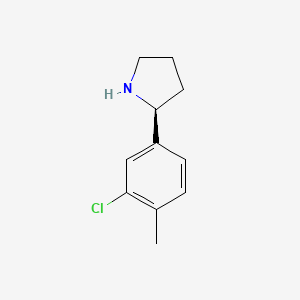
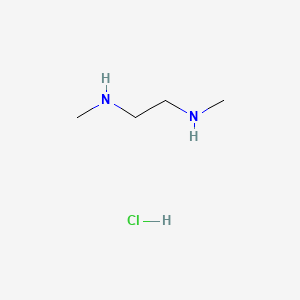
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B12986868.png)
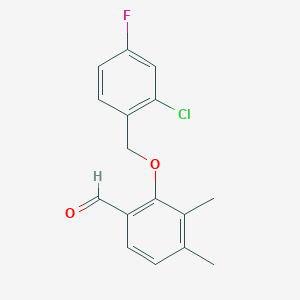
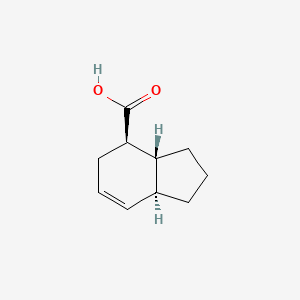
![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986877.png)

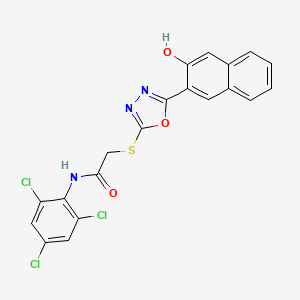
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one acetate](/img/structure/B12986890.png)
